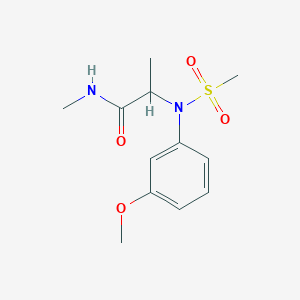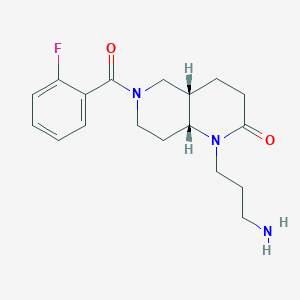
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)alaninamide, commonly known as "MMMA" is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMA belongs to the class of small molecule inhibitors that target specific enzymes or proteins involved in various physiological processes.
Mecanismo De Acción
MMMA exerts its pharmacological effects by selectively inhibiting the activity of specific enzymes or proteins involved in various physiological processes. For example, MMMA has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cancer cell proliferation and survival. By inhibiting PKC, MMMA can induce cancer cell death and reduce tumor growth.
Biochemical and Physiological Effects:
MMMA has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein it targets. For example, in cancer cells, MMMA can induce cell death and reduce tumor growth by inhibiting PKC. In inflammatory diseases, MMMA can reduce inflammation by inhibiting the activity of specific enzymes or proteins involved in the inflammatory process. In neurological disorders, MMMA can improve cognitive function by modulating specific neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MMMA is its selectivity towards specific enzymes or proteins, which reduces the risk of off-target effects. MMMA also has good pharmacokinetic properties, making it suitable for drug development. However, one of the limitations of MMMA is its low solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for MMMA research, including:
1. Development of MMMA-based drugs for cancer therapy
2. Investigation of MMMA's effects on specific neurotransmitter systems in neurological disorders
3. Optimization of MMMA's pharmacokinetic properties to improve its efficacy and bioavailability
4. Study of MMMA's effects on specific enzymes or proteins involved in metabolic disorders
5. Development of novel synthetic routes for MMMA to improve its yield and purity
In conclusion, MMMA is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selectivity towards specific enzymes or proteins and good pharmacokinetic properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Métodos De Síntesis
MMMA can be synthesized using a multistep synthetic route, which involves the reaction of N-methylalanine with 3-methoxybenzylamine, followed by N-methylation and sulfonylation. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
MMMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. MMMA has been shown to inhibit the activity of specific enzymes and proteins involved in these diseases, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9(12(15)13-2)14(19(4,16)17)10-6-5-7-11(8-10)18-3/h5-9H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBCCVBJYYWOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N(C1=CC(=CC=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(3-Methoxyphenyl)methanesulfonamido]-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5493623.png)
![1-(4-fluorobenzyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5493629.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(cyclopropylamino)-2-oxoethyl]acetamide](/img/structure/B5493633.png)
![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)

![2-{[3-(phenylthio)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5493645.png)
![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5493655.png)
![N~1~,N~1~-diethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5493659.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5493671.png)
![4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5493672.png)
![(3aR*,6aS*)-2-allyl-5-[(3-methylphenoxy)acetyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5493674.png)